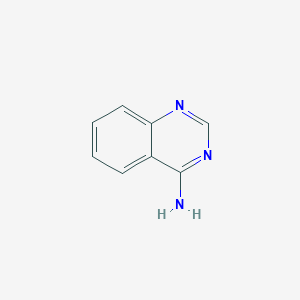

Quinazolin-4-amine

Overview

Description

Quinazolin-4-amine is a heterocyclic organic compound that belongs to the quinazoline family It consists of a quinazoline ring system with an amine group attached at the fourth position

Mechanism of Action

Target of Action

Quinazolin-4-amine derivatives have been found to target various cellular components, depending on the specific derivative and its structure . For instance, some derivatives have been shown to inhibit Werner (WRN) helicase , a key enzyme involved in DNA repair and replication . Other derivatives have demonstrated antimicrobial activity, particularly against Pseudomonas aeruginosa, by inhibiting biofilm formation, which is regulated by the quorum sensing system .

Mode of Action

The interaction of this compound derivatives with their targets can lead to significant changes in cellular function. For example, derivatives that inhibit WRN helicase can disrupt DNA repair and replication processes, potentially leading to cell death . In the case of antimicrobial activity, these compounds can inhibit biofilm formation in Pseudomonas aeruginosa, compromising bacterial cells adhesion and curtailing the exopolysaccharide production, which constitutes the major component of the matrix binding biofilm components together .

Biochemical Pathways

The action of this compound derivatives can affect various biochemical pathways. In the context of WRN helicase inhibition, these compounds can impact the DNA damage response (DDR) pathway, which is crucial for maintaining genomic integrity . Antimicrobial derivatives can affect the quorum sensing system in Pseudomonas aeruginosa, which regulates biofilm formation and other virulence factors .

Pharmacokinetics

The pharmacokinetics of this compound derivatives can vary depending on the specific compound and its structure. Information on the absorption, distribution, metabolism, and excretion (ADME) properties of these compounds is limited. It’s important to note that the pharmacokinetics of these compounds can significantly impact their bioavailability and overall effectiveness .

Result of Action

The result of this compound derivatives’ action can be seen at both the molecular and cellular levels. For instance, inhibition of WRN helicase can lead to genomic instability and cell death . Antimicrobial derivatives can inhibit biofilm formation, decrease cell surface hydrophobicity, and curtail exopolysaccharide production in Pseudomonas aeruginosa, thereby reducing the pathogenicity and invasion potential of these bacteria .

Action Environment

The action, efficacy, and stability of this compound derivatives can be influenced by various environmental factors. For example, the presence of other drugs or substances can impact the effectiveness of these compounds through drug-drug interactions and altered pharmacokinetics . Additionally, factors such as pH, temperature, and the presence of certain ions can also affect the stability and activity of these compounds .

Biochemical Analysis

Biochemical Properties

Quinazolin-4-amine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to inhibit biofilm formation in Pseudomonas aeruginosa, a process regulated by the quorum sensing system .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, it has been found to decrease cell surface hydrophobicity, compromising bacterial cells adhesion .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It binds with biomolecules, inhibits or activates enzymes, and changes gene expression . For instance, it has been found to inhibit the quorum sensing transcriptional regulator PqsR in Pseudomonas aeruginosa .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels .

Preparation Methods

Synthetic Routes and Reaction Conditions: Quinazolin-4-amine can be synthesized through various methods, including:

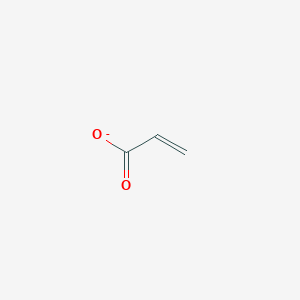

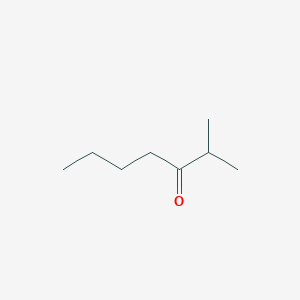

Aza-reaction: This involves the coupling of imine and electron-rich alkene, forming quinazoline derivatives.

Microwave-assisted reaction: This method uses microwave irradiation to accelerate the reaction process, resulting in higher yields and shorter reaction times.

Metal-mediated reaction: Transition metals like copper and palladium are used as catalysts to facilitate the formation of quinazoline derivatives.

Ultrasound-promoted reaction: Ultrasound energy is used to enhance the reaction rate and yield.

Phase-transfer catalysis reaction: This involves the use of phase-transfer catalysts to transfer reactants between immiscible phases, improving reaction efficiency.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized versions of the above methods. The choice of method depends on factors such as cost, yield, and environmental impact.

Chemical Reactions Analysis

Types of Reactions: Quinazolin-4-amine undergoes various chemical reactions, including:

Substitution: This reaction involves the replacement of one functional group with another, often using halides or other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Common reagents include halides, amines, and other nucleophiles.

Major Products:

Oxidation: Quinazolinone derivatives.

Reduction: Reduced forms of this compound.

Substitution: Various substituted quinazoline derivatives.

Scientific Research Applications

Quinazolin-4-amine has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Quinazolin-4-amine can be compared with other similar compounds, such as:

Quinazolin-4-one: This compound has a similar structure but contains a carbonyl group instead of an amine group at the fourth position.

Quinazoline: The parent compound of this compound, lacking any substituents at the fourth position.

Quinazolin-2-amine: Similar to this compound but with the amine group at the second position.

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to its analogs .

Properties

IUPAC Name |

quinazolin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3/c9-8-6-3-1-2-4-7(6)10-5-11-8/h1-5H,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRYRBWIFRVMRPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NC=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90164488 | |

| Record name | Quinazoline, 4-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90164488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15018-66-3 | |

| Record name | 4-Quinazolinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15018-66-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Quinazoline, 4-amino- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015018663 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 15018-66-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=288012 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Quinazoline, 4-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90164488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | quinazolin-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

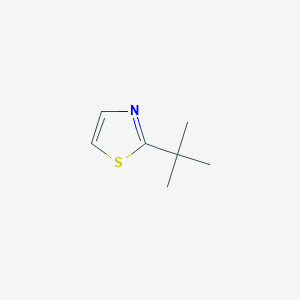

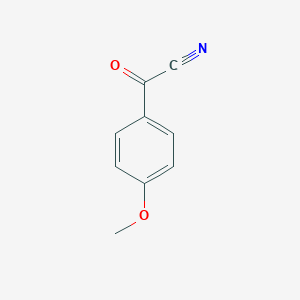

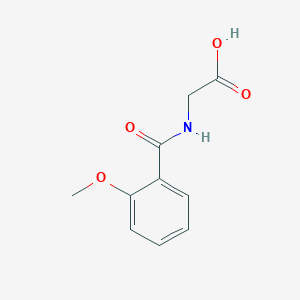

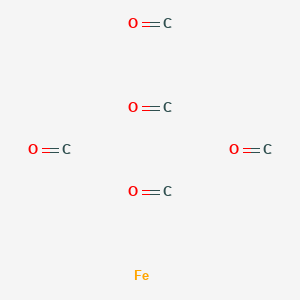

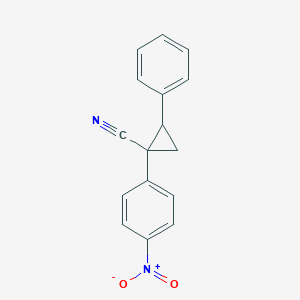

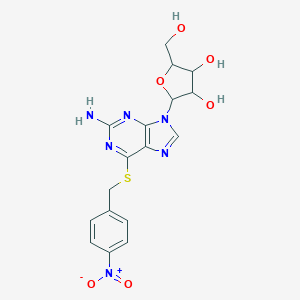

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Quinazolin-4-amines often act as kinase inhibitors. Kinases are enzymes that play crucial roles in cellular signaling pathways by transferring phosphate groups to specific molecules, thus regulating various cellular processes. Quinazolin-4-amines typically bind to the ATP-binding site of the kinase, inhibiting its activity and disrupting downstream signaling cascades. [, , , ]

ANone: Several Quinazolin-4-amine derivatives exhibit high affinity for specific kinases, including:

- Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase: This kinase is frequently overexpressed in various cancers, making it a prominent target for anticancer therapies. [, , ]

- Bruton's Tyrosine Kinase (BTK): This kinase plays a crucial role in B-cell receptor signaling and is implicated in the pathogenesis of autoimmune diseases and chronic lymphocytic leukemia. []

- Focal Adhesion Kinase (FAK): This kinase regulates cell adhesion, migration, and survival and is involved in cancer progression. []

- Vascular Endothelial Growth Factor Receptor (VEGFR): This kinase plays a pivotal role in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. []

ANone: Inhibiting these kinases can lead to a variety of downstream effects depending on the specific kinase and the cellular context:

- Inhibition of EGFR signaling: This can lead to reduced cell proliferation, increased apoptosis (programmed cell death), and decreased angiogenesis in cancer cells. [, ]

- Inhibition of BTK signaling: This can suppress B-cell activation and proliferation, offering therapeutic benefits in autoimmune diseases and B-cell malignancies. []

- Inhibition of FAK signaling: This can disrupt cell adhesion, migration, and survival, potentially limiting cancer cell invasion and metastasis. []

- Inhibition of VEGFR signaling: This can inhibit angiogenesis, depriving tumors of the necessary blood supply and thus suppressing tumor growth and spread. []

ANone: this compound consists of a quinazoline ring system, a heterocyclic aromatic organic compound, with an amine group (-NH2) attached at the 4th position. The general structure is:

ANone: Certainly! Let's take Gefitinib (Iressa®), a well-known anticancer drug. Its chemical name is N-(3-chloro-4-fluorophenyl)-7-methoxy-6-[3-(morpholin-4-yl)propoxy]this compound.

ANone: Various spectroscopic techniques are employed to elucidate the structure of these compounds, including:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the connectivity and environment of atoms within the molecule. [1H NMR and 13C NMR are commonly used. [, , , ]

- Mass Spectrometry (MS): Determines the molecular weight and fragmentation pattern of the compound, aiding in structural identification. [, , ]

- Infrared (IR) Spectroscopy: Identifies functional groups present in the molecule based on their characteristic vibrational frequencies. []

ANone: Various strategies can enhance their stability:

- Co-crystallization: This involves forming a crystalline complex with a suitable partner molecule, leading to improved stability. []

- Salt formation: Converting the compound into a salt form can alter its physicochemical properties, potentially enhancing stability. [, ]

- Formulation optimization: Employing appropriate excipients and packaging can protect the compound from degradation. []

A: While primarily recognized for their biological activity, some this compound derivatives can act as intermediates in the synthesis of other compounds. For example, they can participate in Palladium-catalyzed Suzuki cross-coupling reactions to create more complex molecules with potential applications in optoelectronics. []

A: Palladium-catalyzed Suzuki cross-coupling reactions utilizing bromine-substituted Quinazolin-4-amines with boronic acid esters can yield highly conjugated molecules with strong fluorescence emission and high quantum yields, suggesting potential applications in optoelectronics. []

ANone: Computational methods have become indispensable in drug discovery and development, and this holds true for this compound derivatives as well. Some key applications include:

- Virtual Screening: Large chemical libraries can be screened virtually using molecular docking simulations to identify potential this compound inhibitors for specific targets like BTK. This can accelerate the identification of promising lead compounds. []

- Structure-Based Drug Design: The three-dimensional structure of the target protein, such as EGFR tyrosine kinase, can be used to design this compound derivatives that optimally fit and bind to the active site, enhancing potency and selectivity. [, ]

- QSAR Modeling: Quantitative Structure-Activity Relationship (QSAR) models correlate the chemical structure of this compound derivatives with their biological activities. These models can predict the activity of novel compounds and guide the design of more potent and selective inhibitors. []

ANone: SAR studies are crucial in understanding how different substituents on the quinazoline scaffold impact the compound's interactions with its target and influence its pharmacological properties.

- Substituents at the 2-position: This position often significantly influences target selectivity. For example, introducing a pyrimidin-5-yl group at the 2-position can enhance selectivity for the IKur current, a potassium channel involved in cardiac rhythm. [, ]

- Substituents at the 6 and 7-positions: These positions typically affect potency and physicochemical properties like solubility and metabolic stability. For instance, introducing methoxy (-OCH3) groups can improve potency against certain kinases. [, ]

- Substituents on the amine nitrogen: Modifying the amine substituent can drastically alter target selectivity and physicochemical properties. For example, bulky hydrophobic groups might improve target binding, while hydrophilic groups might enhance solubility. [, ]

ANone: Formulation plays a vital role in ensuring the stability, solubility, and bioavailability of this compound drugs:

- Solid Dispersions: This technique involves dispersing the drug in a matrix of a hydrophilic carrier, improving solubility and dissolution rate. []

- Cyclodextrin Complexation: Forming inclusion complexes with cyclodextrins can enhance solubility and stability. []

- Nanoparticle Formulation: Encapsulating the drug in nanoparticles can improve solubility, bioavailability, and target delivery. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.